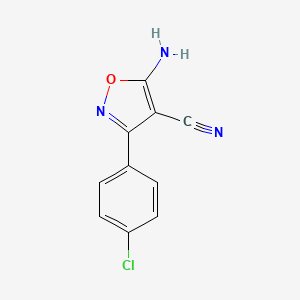

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with an amino group, a chlorophenyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization in the presence of a base to yield the isoxazole ring . Another method involves the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reaction conditions is crucial to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Reaction with hydrazines : Forms pyrazole derivatives via cyclocondensation (Scheme 1).

Conditions : Hydrazine hydrate in ethanol at 80°C for 6 hours .

Outcome : 5-Amino-3-(4-chlorophenyl)isoxazole-4-carboxamide (yield: 78%) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Amino-3-(4-Cl-Ph)isoxazole-4-CN | Hydrazine hydrate | EtOH, 80°C, 6 h | 5-Amino-3-(4-Cl-Ph)isoxazole-4-CONH2 | 78% |

Cycloaddition Reactions

The nitrile and amino groups participate in [3+2] cycloadditions:

-

With alkynes : Forms imidazo[1,2-b]pyrazoles under catalysis (Table 2) .

Mechanism : The amino group acts as a nucleophile, while the nitrile facilitates ring expansion.

| Catalyst | Temperature | Solvent | Product | Yield |

|---|---|---|---|---|

| In(OTf)₃ (10 mol%) | 25°C | EtOH/H₂O | Imidazo[1,2-b]pyrazole derivative | 63% |

Multicomponent Reactions (MCRs)

The amino group enables participation in Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions:

-

GBB reaction : Combines with aldehydes and isocyanides to form imidazo[1,5-a]pyridines .

Example : Reaction with benzaldehyde and tert-butyl isocyanide yields a tricyclic product (Scheme 2) .

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde + Isocyanide | TFA, RT, 24 h | Imidazo[1,5-a]pyridine | 81% |

Oxidation and Reduction

-

Oxidation of the amino group : Forms nitro derivatives using amyl nitrite/HCl .

Application : Intermediate for bioactive imidazopyrazoles .

Biological Activity and Derivatives

Derivatives exhibit immunosuppressive and antimicrobial properties:

-

Hydrazide derivatives : Inhibit PHA-induced PBMC proliferation (IC₅₀: 12–45 μM) .

-

Pyrazolo[1,5-a]pyrimidines : Show weak antibacterial activity against B. subtilis (MIC: 64 μg/mL) .

Experimental Considerations

Aplicaciones Científicas De Investigación

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for agrochemicals

Mecanismo De Acción

The mechanism of action of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-3-phenylisoxazole: Lacks the chlorophenyl group, which may affect its biological activity.

5-Amino-3-(4-methoxyphenyl)isoxazole: Contains a methoxy group instead of a chlorine atom, which can influence its reactivity and biological properties.

5-Amino-3-(4-chlorophenyl)pyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is unique due to the presence of both the chlorophenyl and carbonitrile groups, which can enhance its biological activity and provide a versatile platform for further chemical modifications .

Actividad Biológica

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and case studies.

- Chemical Formula : C10H8ClN3O

- Molecular Weight : 219.64 g/mol

- CAS Number : 98949-16-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available isoxazole derivatives. A common method includes the reaction of 4-chlorobenzaldehyde with appropriate nitriles under acidic or basic conditions, followed by cyclization to form the isoxazole ring .

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can reduce cell viability in various cancer cell lines:

| Cell Line | Viability (%) at 50 µM | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8% | 25 |

| A549 | 56.9% | 30 |

In these experiments, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Cell Membrane Integrity : It can affect the permeability of microbial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study assessed the efficacy of various isoxazole derivatives against multidrug-resistant strains. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced lipophilicity and penetration into bacterial cells, thereby increasing their antimicrobial potency .

- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on Caco-2 and A549 cells. The results showed significant reductions in viability at specific concentrations, suggesting a selective action against cancerous cells without substantial toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. For optimization, use design-of-experiment (DoE) approaches to evaluate yield and purity via HPLC and mass spectrometry. Conflicting data may arise from impurities in starting materials or side reactions (e.g., hydrolysis of the nitrile group under prolonged heating) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal packing and confirm the isoxazole ring geometry, as demonstrated in structurally related 2-amino-4-aryl chromene carbonitriles .

- NMR : Use 1H- and 13C-NMR to verify substituent positions (e.g., 4-chlorophenyl vs. para-substitution). 15N-NMR can clarify amino group interactions.

- IR Spectroscopy : Identify characteristic bands for C≡N (~2200 cm−1) and NH2 (~3350 cm−1). Discrepancies in spectral data may indicate tautomeric forms or solvent interactions .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under microwave-assisted vs. conventional heating?

- Methodological Answer : Microwave synthesis often reduces reaction time (minutes vs. hours) by enhancing polar intermediate formation. Monitor kinetics via in-situ FTIR or Raman spectroscopy to compare activation energies. Contradictions in literature may arise from uneven microwave field distribution or solvent dielectric properties, requiring controlled temperature ramping and pressure monitoring .

Q. What are the key stability challenges for this compound under varying pH, temperature, and environmental surfaces?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS to track degradation products. The nitrile group is susceptible to hydrolysis in acidic/basic conditions, forming carboxylic acid derivatives. Surface interactions (e.g., adsorption on glass vs. polymer containers) can alter degradation rates, as observed in studies of indoor surface chemistry for organic compounds .

Q. How can computational modeling predict biological activity, and what experimental assays validate these predictions?

- Methodological Answer :

- In silico : Perform docking studies (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs (e.g., pyrazole derivatives with anticancer activity) .

- In vitro : Validate via enzyme inhibition assays (e.g., COX-2 inhibition) or cytotoxicity screens (MTT assay on cancer cell lines). Discrepancies between predicted and observed activity may stem from solubility limitations or metabolite interference .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility and bioavailability?

- Methodological Answer : Systematic solubility profiling in biorelevant media (FaSSIF/FeSSIF) can clarify discrepancies caused by polymorphic forms or particle size. Use dynamic light scattering (DLS) to assess aggregation. Bioavailability studies in rodent models should standardize administration routes (oral vs. intravenous) and include pharmacokinetic modeling to account for first-pass metabolism .

Q. What experimental strategies address inconsistencies in reported reaction yields for large-scale synthesis?

- Methodological Answer : Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Use flow chemistry to improve reproducibility, and employ PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Conflicting yields may also stem from unaccounted moisture sensitivity of intermediates .

Propiedades

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSFCUTJTVKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.